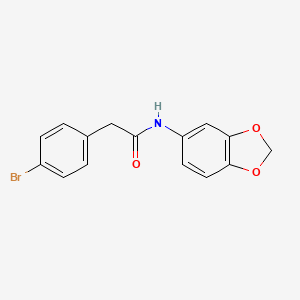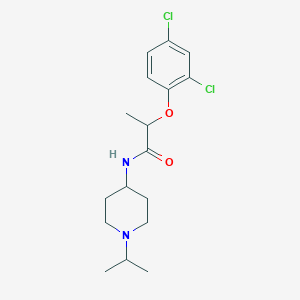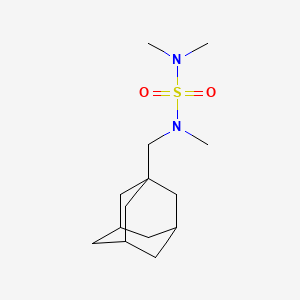![molecular formula C15H13N7O2 B4691110 2-[1-(4-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4691110.png)
2-[1-(4-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline
説明
2-[1-(4-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has a wide range of applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 2-[1-(4-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, it has been proposed that the compound exerts its effects by binding to specific proteins and enzymes in the body. The compound has been found to inhibit the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and transcription. The compound has also been found to inhibit the activity of various kinases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to inhibit the activity of various enzymes and kinases, which are involved in various biological processes. In vivo studies have shown that the compound has a low toxicity profile and does not cause significant adverse effects.
実験室実験の利点と制限
2-[1-(4-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. The compound has also shown promising results in various in vitro and in vivo studies, which makes it a potential candidate for further research. However, the compound also has some limitations. The mechanism of action of the compound is not fully understood, which makes it difficult to design experiments that target specific pathways. The compound also has low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-[1-(4-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline. One direction is to further investigate the mechanism of action of the compound and identify specific targets in the body. This will help in designing experiments that target specific pathways and increase the efficacy of the compound. Another direction is to investigate the potential applications of the compound in other fields such as agriculture and environmental science. The compound has shown promising results in various biological systems, and its potential applications in other fields should be explored. Finally, further studies should be conducted to determine the safety and toxicity profile of the compound in vivo. This will help in determining the potential of the compound as a drug candidate.
科学的研究の応用
2-[1-(4-nitro-1H-pyrazol-1-yl)propyl][1,2,4]triazolo[1,5-c]quinazoline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In pharmacology, the compound has been studied for its potential as a drug target for various diseases. In biochemistry, the compound has been studied for its potential as a ligand for various proteins.
特性
IUPAC Name |
2-[1-(4-nitropyrazol-1-yl)propyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2/c1-2-13(20-8-10(7-17-20)22(23)24)14-18-15-11-5-3-4-6-12(11)16-9-21(15)19-14/h3-9,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWJEXCNEHERED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN2C=NC3=CC=CC=C3C2=N1)N4C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxyphenyl)-5-[(9-oxo-9H-fluoren-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4691027.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4691035.png)
![3,3'-thiobis[N-(4-methylbenzyl)propanamide]](/img/structure/B4691037.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4691039.png)



![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4691050.png)
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4691056.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4691063.png)
![N-(2,6-dibromo-4-fluorophenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4691069.png)
![methyl 3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4691084.png)

![3-{[2-(butylthio)ethyl]thio}-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B4691097.png)